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Compound of Interest |

Tert-butyl 4-(2-
Compound Name: aminoethyl)piperidine-1-

carboxylate

Cat. No.: B111920

\ J

CAS Number: 146093-46-1

This technical guide provides an in-depth overview of tert-butyl 4-(2-aminoethyl)piperidine-1-
carboxylate, a key building block in modern drug discovery and development. It is tailored for
researchers, scientists, and professionals in the pharmaceutical industry.

Core Compound Identification and Properties

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, with the CAS number 146093-46-1, is a
piperidine derivative featuring a Boc-protected nitrogen in the ring and a primary aminoethyl
substituent at the 4-position.[1][2][3] This bifunctional nature makes it a valuable intermediate in
organic synthesis.

Table 1: Physicochemical Properties[1][3]
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Property Value
CAS Number 146093-46-1
Molecular Formula C12H24N202
Molecular Weight 228.33 g/mol

tert-butyl 4-(2-aminoethyl)piperidine-1-
IUPAC Name carbox;/Iate( Yhpip
Appearance White or almost colorless solid/liquid
Purity Typically 295%

Synthesis and Characterization

While specific, detailed synthesis protocols for tert-butyl 4-(2-aminoethyl)piperidine-1-
carboxylate are not extensively published in peer-reviewed journals, a common synthetic
route involves the reduction of a nitrile precursor. A plausible, though not directly cited, two-step
synthesis is outlined below.

Plausible Synthetic Pathway:

» Alkylation: Reaction of a suitable piperidine precursor with a haloacetonitrile (e.qg.,
chloroacetonitrile or bromoacetonitrile) to introduce the cyanomethyl group.

e Reduction: Reduction of the nitrile group to a primary amine using a reducing agent such as
lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A detailed experimental protocol for a related piperidine derivative is provided for context in the
synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-
carboxylate, which involves acylation, sulfonation, and substitution.[4]

Table 2: Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not readily available in public
databases, predicted data can be inferred from its structure.
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Type Data

Expected signals for the tert-butyl group (singlet,

~1.4 ppm), piperidine ring protons (multiplets,
1H-NMR ~1.0-1.8 ppm and ~2.5-2.8 ppm), the ethyl chain

protons (multiplets), and the Boc-protected

amine protons (broad signals, ~4.0 ppm).

Expected signals for the tert-butyl group
13C-NMR carbons, the piperidine ring carbons, and the

ethyl chain carbons.

Mass Spec [M+H]* expected at m/z 229.18.

Applications in Drug Development

The primary application of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is as a
bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACS).[5] PROTACs
are novel therapeutic agents that utilize the cell's natural protein degradation machinery to
eliminate disease-causing proteins.

A PROTAC molecule consists of three components: a ligand for the target protein of interest
(PQI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety
of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate provides a semi-rigid scaffold that can
be advantageous for linker design, potentially influencing the formation of the crucial ternary
complex (POI-PROTAC-E3 ligase).

Experimental Protocols
Representative Protocol for PROTAC Synthesis using a
Piperidine-based Linker

This protocol describes a general workflow for incorporating an amine-functionalized piperidine
linker, such as tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, into a PROTAC
molecule. The synthesis involves the sequential coupling of the linker to an E3 ligase ligand
and a POl ligand.

Step 1: Coupling of the Linker to the E3 Ligase Ligand
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 Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid functional group
(1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or
dichloromethane (DCM).

« Add a peptide coupling reagent, such as HATU (1.1 eq), and an organic base, like N,N-
diisopropylethylamine (DIPEA) (3.0 eq).

 Stir the mixture at room temperature for approximately 15-30 minutes to activate the
carboxylic acid.

o Coupling Reaction: Add a solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
(1.0 eq) in the same anhydrous solvent to the reaction mixture.

 Allow the reaction to proceed at room temperature overnight.

o Work-up and Purification: Monitor the reaction progress using an appropriate technique (e.g.,
LC-MS or TLC). Upon completion, dilute the reaction mixture with an organic solvent like
ethyl acetate and wash sequentially with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude
product by flash column chromatography on silica gel to obtain the E3 ligase-linker
conjugate.

Step 2: Deprotection of the Boc Group

» Dissolve the E3 ligase-linker conjugate in a 1:1 mixture of DCM and trifluoroacetic acid
(TFA).

 Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

e Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
The resulting amine is often used in the next step without further purification.

Step 3: Coupling of the Deprotected Linker to the POI Ligand

» Follow a similar procedure as in Step 1, activating the carboxylic acid on the POI ligand and
then reacting it with the deprotected E3 ligase-linker amine from Step 2.
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 After the reaction, work-up, and purification (often by preparative HPLC), the final PROTAC
molecule is obtained.

Visualizations
General Synthesis Workflow

Starting Materials

Piperidine Precursor Haloacetonitrile

Synthesis of Intermediate

Alkylation

Formation of Nitrile Intermediate

tert-Butyl 4-(2-cyanoethyl)piperidine-1-carboxylate

i

Reduction

Formation of Primary Amine

Final Broduct

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Click to download full resolution via product page

Caption: Plausible synthetic pathway for the target compound.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b111920?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PROTAC Synthesis Workflow
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Caption: General workflow for synthesizing a PROTAC molecule.

Safety Information

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is associated with the following GHS

hazard statements:

H302: Harmful if swallowed.

H314: Causes severe skin burns and eye damage.

H315: Causes skin irritation.

H318: Causes serious eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All work should be conducted in a well-

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b111920?utm_src=pdf-body-img
https://www.benchchem.com/product/b111920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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